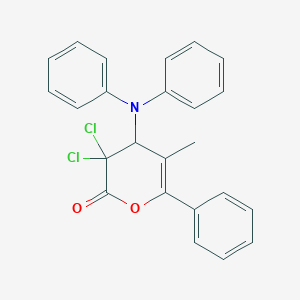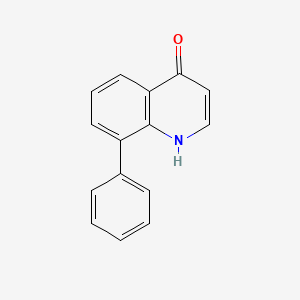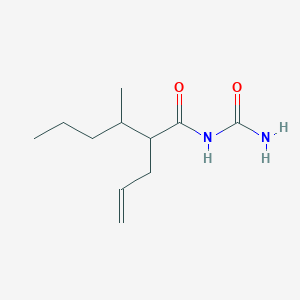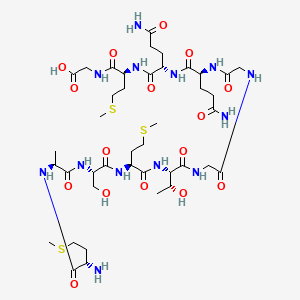
H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” is a peptide composed of eleven amino acids: methionine, alanine, serine, methionine, threonine, glycine, glycine, glutamine, glutamine, methionine, and glycine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and molecular biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of peptides such as “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to an insoluble resin. The process includes:
Deprotection: Removing the protecting group from the amino terminus of the resin-bound amino acid.
Coupling: Adding the next amino acid in the sequence, which is activated by coupling reagents like dicyclohexylcarbodiimide (DCC) or benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate (BOP).
Cleavage: Once the peptide chain is complete, it is cleaved from the resin using a reagent like trifluoroacetic acid (TFA).
Industrial Production Methods
In industrial settings, peptide synthesis can be scaled up using automated peptide synthesizers. These machines automate the SPPS process, allowing for the efficient production of large quantities of peptides. Additionally, recombinant DNA technology can be employed to produce peptides in microbial systems, where the gene encoding the peptide is inserted into a host organism, such as Escherichia coli, which then expresses the peptide.
Analyse Des Réactions Chimiques
Types of Reactions
Peptides like “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” can undergo various chemical reactions, including:
Oxidation: Methionine residues can be oxidized to methionine sulfoxide or methionine sulfone.
Reduction: Disulfide bonds, if present, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted with other functional groups through chemical modification.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or performic acid can be used to oxidize methionine residues.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents for disulfide bonds.
Substitution: N-hydroxysuccinimide (NHS) esters can be used for the substitution of amino groups.
Major Products Formed
Oxidation: Methionine sulfoxide and methionine sulfone.
Reduction: Free thiol groups from disulfide bonds.
Substitution: Modified peptides with substituted amino acid residues.
Applications De Recherche Scientifique
Peptides like “H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH” have numerous applications in scientific research:
Chemistry: Used as model compounds to study peptide chemistry and develop new synthetic methods.
Biology: Serve as substrates for enzymes, helping to elucidate enzyme mechanisms and functions.
Medicine: Potential therapeutic agents for diseases, including cancer and infectious diseases.
Industry: Used in the development of peptide-based materials and as additives in various products.
Mécanisme D'action
The mechanism of action of peptides depends on their sequence and structure. They can interact with specific molecular targets, such as enzymes, receptors, or other proteins, to exert their effects. For example, peptides can inhibit enzyme activity by binding to the active site or modulate receptor activity by mimicking natural ligands.
Comparaison Avec Des Composés Similaires
Similar Compounds
H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-OH: is similar to other peptides with sequences containing methionine, alanine, serine, threonine, glycine, and glutamine residues.
H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-NH2: Similar sequence but with an amide group at the C-terminus.
H-Met-Ala-Ser-Met-Thr-Gly-Gly-Gln-Gln-Met-Gly-COOH: Similar sequence but with a carboxyl group at the C-terminus.
Uniqueness
The uniqueness of “this compound” lies in its specific sequence, which determines its structure, function, and interactions with other molecules. The presence of multiple methionine and glycine residues can influence its chemical reactivity and biological activity.
Propriétés
Formule moléculaire |
C41H71N13O16S3 |
|---|---|
Poids moléculaire |
1098.3 g/mol |
Nom IUPAC |
2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-5-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]-5-oxopentanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]acetic acid |
InChI |
InChI=1S/C41H71N13O16S3/c1-20(48-35(64)22(42)10-13-71-3)34(63)53-27(19-55)40(69)52-26(12-15-73-5)39(68)54-33(21(2)56)41(70)46-16-30(59)45-17-31(60)49-23(6-8-28(43)57)37(66)50-24(7-9-29(44)58)38(67)51-25(11-14-72-4)36(65)47-18-32(61)62/h20-27,33,55-56H,6-19,42H2,1-5H3,(H2,43,57)(H2,44,58)(H,45,59)(H,46,70)(H,47,65)(H,48,64)(H,49,60)(H,50,66)(H,51,67)(H,52,69)(H,53,63)(H,54,68)(H,61,62)/t20-,21+,22-,23-,24-,25-,26-,27-,33-/m0/s1 |
Clé InChI |
CBOSLARKSDSTLV-AQKXWGSKSA-N |
SMILES isomérique |
C[C@H]([C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCSC)C(=O)NCC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](CCSC)N)O |
SMILES canonique |
CC(C(C(=O)NCC(=O)NCC(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCSC)C(=O)NCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(CCSC)N)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-[2-Methyl-1-(prop-2-en-1-yloxy)propoxy]prop-1-ene](/img/structure/B14010584.png)

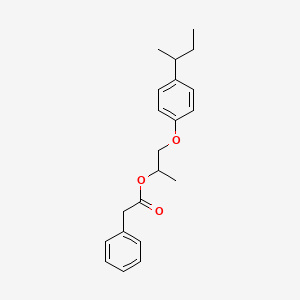
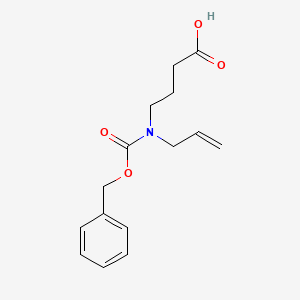
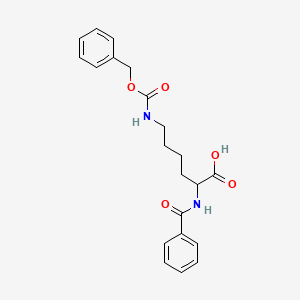
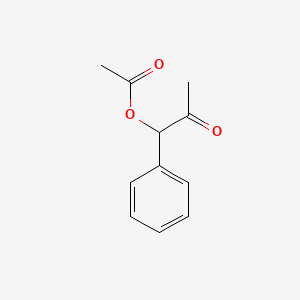
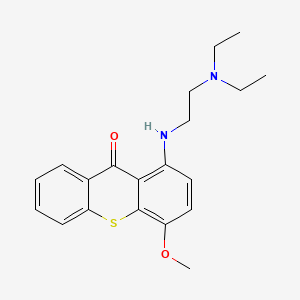
![O1-[(2-chloro-4-pyridyl)carbonyl]-4-methylbenzene-1-carbohydroximamide](/img/structure/B14010615.png)
